molecular formula C15H20Cl2N2O2 B14655023 N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide CAS No. 42176-44-3

N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide

Cat. No.: B14655023
CAS No.: 42176-44-3
M. Wt: 331.2 g/mol
InChI Key: GPSLPYVYJABDMU-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide typically involves the reaction of 3,4-dichlorophenylpropylamine with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 3,4-dichlorophenylpropylamine, morpholine, and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The pathways involved include:

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways.

    Receptor Modulation: Interaction with receptors that mediate pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-Dichlorophenyl)propyl)-4-isopropylaniline
  • N-(3,4-Dichlorophenyl)-N’-(1-(hydroxymethyl)propyl)urea

Uniqueness

N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide is unique due to its specific combination of a dichlorophenyl group, a propyl chain, and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42176-44-3

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

N-[1-(3,4-dichlorophenyl)propyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C15H20Cl2N2O2/c1-2-14(11-3-4-12(16)13(17)9-11)18-15(20)10-19-5-7-21-8-6-19/h3-4,9,14H,2,5-8,10H2,1H3,(H,18,20)

InChI Key

GPSLPYVYJABDMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN2CCOCC2

Origin of Product

United States

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